Molecular Weight Reduction vs. 5-Trifluoromethyl-Pyridinyl Analog: Impact on Lead Optimization Parameters
Compared to the 5-trifluoromethyl-pyridinyl analog 2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid (CAS 926194-97-0), the target compound exhibits a molecular weight reduction of 68.0 g/mol (231.25 vs. 299.25 g/mol) and a lower computed logP (XLogP3-AA: 1.4 vs. 2.1) [1]. The trifluoromethyl analog also carries additional GHS hazard statements beyond those of the target compound, and its higher lipophilicity may complicate aqueous formulation in early-stage screening . This MW gap represents a ~23% reduction—a meaningful difference for fragment-based and lead-like property optimization where MW ≤ 300 is a key criterion [2].
| Evidence Dimension | Molecular weight and lipophilicity (computed logP) |
|---|---|
| Target Compound Data | MW 231.25 g/mol; XLogP3-AA 1.4; HBD 1; HBA 4; TPSA 68 Ų |
| Comparator Or Baseline | CAS 926194-97-0: MW 299.25 g/mol; LogP 2.10; HBD 1; HBA 4 (with 3 F atoms contributing additional HBA) |
| Quantified Difference | ΔMW = -68.0 g/mol (−22.7%); ΔLogP ≈ −0.7 units |
| Conditions | Computed physicochemical properties from PubChem (target) and Fluorochem vendor datasheet (CF₃ analog) |
Why This Matters
A 68 Da molecular weight advantage and lower logP support better aqueous solubility and oral absorption potential, making this compound a preferred starting scaffold for lead-like (as opposed to drug-like) optimization programs.
- [1] PubChem. Compound Summary for CID 16771295: 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid. MW: 231.25; XLogP3-AA: 1.4; TPSA: 68 Ų; HBD: 1; HBA: 4. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. (Rule-of-Five framework; MW ≤ 500 criterion). View Source
